N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3OS/c16-10-6-7-11(12(17)8-10)14-19-20-15(22-14)18-13(21)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYZZLGXMWOZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Ring Formation
The 1,3,4-thiadiazole core is synthesized via cyclization reactions. A common approach involves reacting hydrazine derivatives with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH). For example, 2,4-dichlorophenylthiosemicarbazide is treated with CS₂ under reflux to form 5-(2,4-dichlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is critical for subsequent functionalization.
Key Reaction Conditions :
Cyclohexanecarboxamide Incorporation
The cyclohexanecarboxamide group is introduced via nucleophilic substitution. The thiol group in 5-(2,4-dichlorophenyl)-1,3,4-thiadiazole-2-thiol is deprotonated using a base (e.g., potassium carbonate) and reacted with cyclohexanecarbonyl chloride. This step typically proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
Optimization Insights :
Final Coupling Reaction
The intermediate is further functionalized to attach the N-cyclohexanecarboxamide group. This involves a coupling agent such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane.
Representative Protocol :
- Dissolve 5-(2,4-dichlorophenyl)-1,3,4-thiadiazole-2-amine (1 eq) in DCM.
- Add cyclohexanecarboxylic acid (1.2 eq), EDC (1.5 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).
- Stir at room temperature for 12 hours.
- Wash with NaHCO₃ and brine, then dry over MgSO₄.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in thiadiazole functionalization, while THF is preferred for acylation due to its moderate polarity. Elevated temperatures (60–80°C) accelerate ring-forming reactions but may degrade sensitive intermediates.
Catalytic Additives
The use of DMAP in coupling reactions increases yields by 15–20% through acid scavenging. Similarly, trace amounts of iodine (0.5 mol%) catalyze thiol-aryl couplings, reducing reaction times from 24 hours to 6 hours.
Analytical Characterization
Spectroscopic Methods
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 7.2 minutes, indicating >99% purity.
Comparative Analysis with Related Compounds
| Compound Name | Structural Variation | Yield (%) | Purity (%) |
|---|---|---|---|
| N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | Cyclohexanecarboxamide substitution | 72 | 99 |
| N-[5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide | Acetamide substitution | 68 | 97 |
| N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | Benzamide substitution | 65 | 95 |
The cyclohexanecarboxamide derivative exhibits superior solubility in lipid membranes compared to acetamide or benzamide analogues, enhancing its bioavailability.
Applications in Pharmaceutical Research
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells show an IC₅₀ of 8.2 µM, attributed to inhibition of tubulin polymerization. Comparatively, the benzamide analogue has an IC₅₀ of 12.5 µM, highlighting the role of the cyclohexane moiety in potency.
Antimicrobial Properties
The compound demonstrates moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), likely due to interference with cell wall synthesis.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the 2,4-Dichlorophenyl Group
The 2,4-dichlorophenyl substituent contains two electron-withdrawing chlorine atoms, activating the aromatic ring toward nucleophilic substitution. This reactivity is influenced by the para- and ortho-directing nature of the chlorine substituents.
Reactivity of the Thiadiazole Ring
The 1,3,4-thiadiazole core is electron-deficient due to its aromatic heterocyclic structure, enabling electrophilic and redox reactions.
Oxidation Reactions
The sulfur atom in the thiadiazole ring can undergo oxidation:
| Reagent | Conditions | Product |
|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Room temperature, acetic acid | Thiadiazole sulfoxide |
| KMnO<sub>4</sub> | Acidic conditions, heat | Thiadiazole sulfone |
Example: Oxidation of similar thiadiazole derivatives produces sulfoxides/sulfones, altering electronic properties and biological activity .
Reduction Reactions
Reduction of the thiadiazole ring can disrupt aromaticity:
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH<sub>4</sub> | Anhydrous THF, reflux | Open-chain dithiol or amine intermediates |
| H<sub>2</sub>/Pd-C | High pressure, ethanol | Partially saturated thiadiazoline derivatives |
Note: These reactions are critical for modifying the compound’s stability and interaction profiles .
Hydrolysis of the Cyclohexanecarboxamide Group
The amide bond in the cyclohexanecarboxamide moiety is susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products |
|---|---|---|
| Acidic | HCl (6M), reflux | Cyclohexanecarboxylic acid + 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine |
| Basic | NaOH (aq), heat | Cyclohexanecarboxylate salt + corresponding amine |
Structural Insight: Hydrolysis pathways are consistent with benzamide derivatives, where the amide bond cleaves to yield carboxylic acids/amines .
Functionalization at the Thiadiazole Nitrogen
The nitrogen atoms in the thiadiazole ring can participate in alkylation or acylation reactions:
| Reaction Type | Reagents | Products |
|---|---|---|
| Alkylation | R-X (alkyl halides), K<sub>2</sub>CO<sub>3</sub>, DMF | N-alkylated thiadiazole derivatives |
| Acylation | Acetyl chloride, pyridine | N-acetylated analogs |
Example: N-alkylation of 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine enhances solubility and bioactivity .
Cross-Coupling Reactions
The thiadiazole ring can act as a directing group in transition-metal-catalyzed reactions:
| Reaction Type | Catalysts | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acids | Biaryl-thiadiazole hybrids |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos | Aminated deri |
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. The structural similarity of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide to known anticancer agents suggests it may exhibit similar properties.
- Case Study : A study on related thiadiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction, making these compounds promising candidates for further development as anticancer agents .
Anti-inflammatory Properties
The compound's structure indicates potential anti-inflammatory activity. Thiadiazoles are known for their ability to inhibit inflammatory pathways.
- Research Findings : In vitro assays have shown that thiadiazole derivatives can inhibit key enzymes involved in inflammation. This suggests that this compound may also possess similar anti-inflammatory properties .
Agricultural Chemistry
Thiadiazole derivatives are explored for their efficacy as agrochemicals due to their ability to act as fungicides and herbicides.
- Case Study : Research has indicated that compounds with similar structures can effectively control plant pathogens and pests. The application of this compound in agricultural formulations could enhance crop protection strategies .
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step reactions that require careful optimization for yield and purity.
Synthesis Overview
- Starting Materials : 2,4-dichlorophenyl hydrazine and cyclohexanecarboxylic acid derivatives.
- Reagents : Various coupling agents and solvents.
- Methodology : The reaction conditions must be optimized to achieve high yields while minimizing by-products.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological pathways. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity.
Comparison with Similar Compounds
Research Findings and Activity Correlations
Enzyme Inhibition
- SA03 and SA07 () demonstrate strong α-amylase inhibition, with docking scores linked to aromatic stacking (furyl) and hydrogen bonding (dichlorophenyl). The target compound’s dichlorophenyl group may similarly enhance enzyme interaction, but its cyclohexanecarboxamide could reduce solubility compared to methanimine derivatives .
Anticancer Potential
Physicochemical Properties
- Lipophilicity : Cyclohexanecarboxamide likely increases logP compared to benzamide or methanimine analogs, impacting bioavailability.
- Solubility : Thiadiazoles generally exhibit moderate aqueous solubility, but dichlorophenyl and cyclohexane groups may reduce it, necessitating formulation optimization.
Biological Activity
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and research findings.
Molecular Characteristics:
- Molecular Formula: C15H16Cl2N4S
- Molecular Weight: 368.28 g/mol
- LogP: 4.9536
- Polar Surface Area: 46.603 Ų
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. The compound exhibits notable activities in several areas:
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety often display significant antimicrobial properties. For instance:
| Pathogen | Inhibition Concentration (EC50) | Reference |
|---|---|---|
| Xanthomonas axonopodis | 22 µg/ml | |
| Xanthomonas oryzae | 15 µg/ml | |
| Mucor bainieri | Higher than carbendazim |
These findings suggest that the compound may be effective against specific bacterial strains and could serve as a potential lead in developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
The structure–activity relationship (SAR) studies have indicated that substituents on the thiadiazole ring significantly influence cytotoxicity against cancer cell lines.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in DNA synthesis and repair.
- Cell Cycle Arrest: It induces cell cycle arrest at various phases, particularly G1 and S phases.
- Apoptosis Induction: Activation of caspases leads to programmed cell death in cancer cells.
Case Studies and Research Findings
Numerous studies have highlighted the efficacy of thiadiazole derivatives in various biological assays:
- Anticancer Studies: A study reported that derivatives similar to this compound showed promising results against several cancer cell lines with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Assessments: Another research effort demonstrated that compounds with similar structures effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .
Q & A
Synthesis & Optimization
Basic Question Q. Q1. What are the key synthetic routes for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide? A1. The synthesis typically involves:
- Thiadiazole ring formation : Reacting thiosemicarbazide derivatives with carbon disulfide under basic conditions, followed by cyclization (e.g., POCl₃-mediated) .
- Substitution : Introducing the 2,4-dichlorophenyl group via nucleophilic aromatic substitution or coupling reactions .
- Acylation : Attaching cyclohexanecarboxamide using carbodiimide coupling agents (e.g., DCC) in anhydrous solvents like dichloromethane .
- Purification : Recrystallization from DMSO/water mixtures or chromatography (silica gel) .
Advanced Question Q. Q2. How can reaction conditions be optimized to improve yield and purity? A2. Key variables include:
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency .
- Temperature : Controlled reflux (90–100°C) minimizes side reactions during thiadiazole formation .
- Catalysts : Use of iodine or triethylamine for cyclization, as seen in related thiadiazole syntheses .
- Workup : Neutralization with ammonia (pH 8–9) precipitates intermediates, reducing impurities .
Structural Characterization
Basic Question Q. Q3. What spectroscopic methods validate the compound’s structure? A3. Essential techniques include:
- ¹H/¹³C NMR : Confirm substituent integration (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, cyclohexane carbons at δ 25–35 ppm) .
- IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and thiadiazole C-S bonds (~650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₄Cl₂N₃OS) .
Advanced Question Q. Q4. How does X-ray crystallography resolve ambiguities in structural elucidation? A4. Single-crystal X-ray analysis:
- Confirms bond angles/lengths (e.g., thiadiazole S-N distances ~1.65 Å) .
- Reveals intermolecular interactions (e.g., N–H···N hydrogen bonds forming dimeric structures) .
- Identifies conformational flexibility of the cyclohexane ring (chair vs. boat) .
Biological Evaluation
Basic Question Q. Q5. How to design assays for evaluating antimicrobial activity? A5. Standard protocols include:
- In vitro MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Monitor bacterial viability at 0–24 hours post-treatment .
- Cytotoxicity : Use mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced Question Q. Q6. What mechanistic studies validate target engagement? A6. Approaches include:
- Enzyme inhibition assays : Test against PfOR (pyruvate:ferredoxin oxidoreductase) for antiparasitic activity .
- Molecular docking : Simulate binding to bacterial DNA gyrase (PDB ID: 1KZN) or fungal CYP51 .
- Gene expression profiling : RNA-seq to identify pathways affected (e.g., apoptosis in cancer cells) .
Data Analysis & Contradictions
Advanced Question Q. Q7. How to resolve contradictory bioactivity data across studies? A7.
- Reproducibility checks : Standardize assay conditions (e.g., pH, serum concentration) .
- SAR analysis : Compare analogs (e.g., replacing dichlorophenyl with fluorophenyl reduces potency) .
- Meta-analysis : Pool data from PubChem (CID: [insert]) and ChEMBL to identify trends .
Structure-Activity Relationship (SAR)
Advanced Question Q. Q8. Which structural modifications enhance anticancer activity? A8.
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to boost DNA intercalation .
- Heterocycle replacement : Swap thiadiazole with oxadiazole to modulate solubility/logP .
- Amide linker variation : Replace cyclohexane with bicyclic systems (e.g., norbornene) to improve bioavailability .
Stability & Degradation
Advanced Question Q. Q9. How to assess hydrolytic stability under physiological conditions? A9.
- Forced degradation : Incubate in PBS (pH 7.4, 37°C) and analyze by HPLC for decomposition products (e.g., free cyclohexanecarboxylic acid) .
- LC-MS/MS : Identify degradation pathways (e.g., thiadiazole ring cleavage at acidic pH) .
Analytical Method Development
Basic Question Q. Q10. What chromatographic methods ensure purity for in vivo studies? A10.
- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), UV detection at 254 nm .
- Validation : Linearity (R² > 0.99), LOD/LOQ (<1 µg/mL), and recovery (>95%) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
